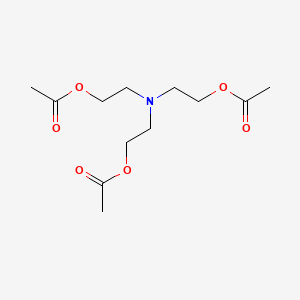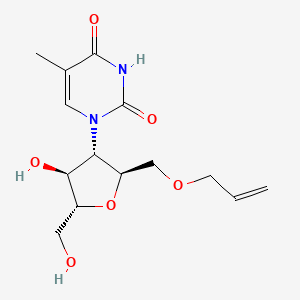![molecular formula C19H15N3O3 B13828421 4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one](/img/structure/B13828421.png)
4-Amino-7-methoxy-2-(p-tolyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of benzopyranopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a fused benzopyran and pyrimidine ring system, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-amino-3-methoxybenzaldehyde with p-toluidine in the presence of a suitable catalyst, followed by cyclization with a pyrimidine derivative . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can yield an amino derivative.
Scientific Research Applications
4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one: Exhibits antiproliferative and antimicrobial activities.
Pyrimidino[4,5-d][1,3]oxazine: Known for its anti-inflammatory and analgesic properties.
Uniqueness
4-Amino-7-methoxy-2-(p-tolyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-one is unique due to its specific ring structure and the presence of both amino and methoxy functional groups. This combination contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H15N3O3 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
4-amino-7-methoxy-2-(4-methylphenyl)chromeno[4,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C19H15N3O3/c1-10-6-8-11(9-7-10)18-21-15-12-4-3-5-13(24-2)16(12)25-19(23)14(15)17(20)22-18/h3-9H,1-2H3,(H2,20,21,22) |
InChI Key |
XQFYMPQLCKUBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7S,12aR)-3,9-dimethoxy-7-methyl-5,6,12,12a-tetrahydroindolo[2,1-a]isoquinolin-7-ium-2,10-diol](/img/structure/B13828353.png)
![Dimethyl tricyclo[2.2.1.02,6]hept-3-ylphosphonate](/img/structure/B13828360.png)
![9b-Ethoxy-2,3-dihydro-[1,3]oxazolo[2,3-a]isoindol-5-one](/img/structure/B13828363.png)
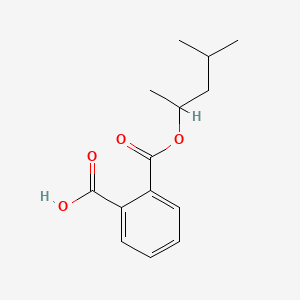
![[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl] (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoate](/img/structure/B13828374.png)
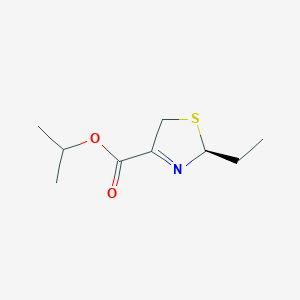
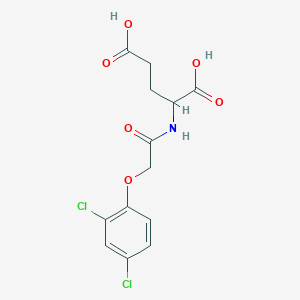
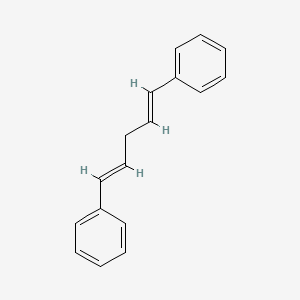
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
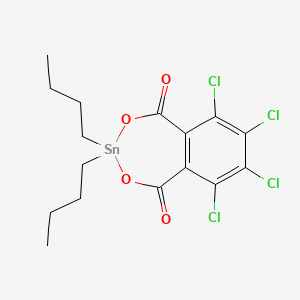
![(4S)-4-[(1R)-1-hydroxy-2-[[1-(3-propan-2-ylphenyl)cyclopropyl]amino]ethyl]-19-methyl-11,16-dioxa-3,18-diazatricyclo[15.3.1.16,10]docosa-1(21),6(22),7,9,17,19-hexaen-2-one](/img/structure/B13828410.png)
